N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-11-18(23-12-13)19(22)20-10-9-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11-12,17,21H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOYJOILDPAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methylthiophene-2-carboxylic acid under amide coupling conditions. This reaction can be facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Industrial Production Methods
In industrial settings, continuous flow reactors are utilized to enhance reaction efficiency and yield, ensuring precise control over reaction conditions for sustainable production.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide has several notable applications:
Medicinal Chemistry
The compound is investigated for its potential biological activities, including:
- Anticancer Properties : Studies have shown that it may inhibit cancer cell growth through specific interactions with molecular targets.
Biochemical Probing
It serves as a biochemical probe in cellular processes, potentially modulating the activity of proteins or enzymes involved in various biological pathways.
Material Science
Due to its unique electronic properties imparted by the thiophene ring, this compound is explored in the development of advanced materials for electronic and optoelectronic applications.
Similar Compounds Overview
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide | Similar naphthalene structure | Different side chain |
| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide | Contains a picoline moiety | Potentially different biological activity |
| This compound | Contains thiophene ring | Unique electronic properties |
This compound stands out due to its combination of functional groups that contribute to distinct chemical reactivity compared to closely related compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Anticancer Studies : Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, demonstrating percent growth inhibitions ranging from moderate to high depending on the specific type of cancer being targeted .
- Biological Activity Investigations : The compound has been explored for its anti-inflammatory properties, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for electronic and optoelectronic applications.
Biological Activity
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₉NO₂S
- Molecular Weight : 325.4 g/mol
- CAS Number : 1421449-47-9
The structure includes a naphthalene moiety, a hydroxyl group, and a thiophene ring, which contribute to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1421449-47-9 |
Synthesis
The synthesis of this compound typically involves:
- Amide Coupling : Reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methylthiophene-2-carboxylic acid.
- Reagents Used : Common reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), often in the presence of triethylamine as a base.
This multi-step process can be optimized for yield and purity through various techniques, including continuous flow reactors for industrial applications .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) cancer cells. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It may interact with specific proteins or enzymes involved in inflammatory processes, potentially reducing inflammation in various models.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with key molecular targets, such as:
- Kinases : Inhibiting pathways related to cell proliferation.
- Receptors : Modulating receptor activity that influences inflammatory responses.
Further studies are required to map out these interactions comprehensively.
Study on Anticancer Activity
A study evaluated the effects of this compound on various cell lines. The results indicated significant inhibition rates:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 21.37 |
| PC-3 | 10.19 |
| A549 | 40.53 |
These findings support the potential use of this compound in cancer therapeutics .
Applications in Research
This compound is being explored for several applications:
- Anticancer Drug Development : As a candidate for new therapies targeting specific cancer types.
- Biochemical Probes : For studying cellular processes related to inflammation and cancer progression.
- Material Science : Due to its unique electronic properties, it may find applications in developing advanced materials .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide?
Answer: The synthesis involves multi-step reactions, including:
Coupling reactions : Amide bond formation between the thiophene-carboxylic acid derivative and the naphthalene-containing hydroxypropylamine.
Functional group protection : Temporary protection of hydroxyl or amine groups to avoid side reactions.
Purification : Column chromatography or recrystallization to isolate the pure product.
Critical parameters include:
- Temperature : Maintained between 0–5°C during sensitive steps (e.g., acylation) to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for carboxamide coupling) to maximize yield .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of key functional groups (e.g., amide protons at δ 6.5–8.5 ppm, naphthalene aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. How do the functional groups (e.g., thiophene, naphthalene) influence the compound’s physicochemical properties?
Answer:
- Thiophene ring : Enhances π-π stacking interactions and electron delocalization, affecting solubility and reactivity .
- Naphthalene moiety : Increases hydrophobicity (logP ~3.5) and may contribute to fluorescence properties useful in tracking biological uptake .
- Hydroxypropyl linker : Introduces hydrogen-bonding capacity, influencing crystallinity and stability in aqueous buffers .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
- Workflow adjustments : Replace batch reactions with flow chemistry for better heat/mass transfer .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
Answer:
- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .
Q. What experimental strategies are recommended for assessing the compound’s biological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases) with positive/negative controls .
- Cell viability : MTT assay in relevant cell lines (e.g., cancer vs. normal cells) .
- Mechanistic studies :
- Molecular docking : Predict binding interactions with target proteins using software like AutoDock .
- Western blotting : Validate downstream pathway modulation (e.g., apoptosis markers like caspase-3) .
Q. How can researchers address discrepancies in bioactivity data across different studies?
Answer:
- Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Probe solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
